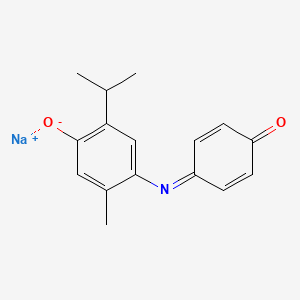

Thymolindophenol Sodium Salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-propan-2-ylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHCTHOZOJWONF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Foundational Research in Indophenol Chemistry

The foundational research into indophenol (B113434) chemistry is intrinsically linked to the development of synthetic dyes in the 19th century. Indophenol itself is an organic compound that results from the Berthelot's reaction, first noted in 1859, where phenol (B47542) reacts with ammonia (B1221849) in the presence of an oxidizing agent to form the characteristic blue indophenol dye. wikipedia.org This reaction became a common test for the determination of ammonia. wikipedia.org

The general synthesis of indophenol dyes, such as indophenol blue, involves the oxidation of a mixture of a p-phenylenediamine (B122844) and a phenol with an alkaline hypochlorite (B82951) solution. kvmwai.edu.in This class of dyes, which includes blue and green varieties, found commercial use in coloring textiles like cotton and wool. wikipedia.orgscribd.com The study of indophenols has also been significant in the development of analytical chemistry. For instance, derivatives like 2,6-dichloroindophenol (B1210591) have been historically used as indicators for the determination of vitamin C. homesciencetools.comwikipedia.org

Current Scientific Significance and Research Trends for Thymolindophenol Sodium Salt

In contemporary research, thymolindophenol (B13797559) sodium salt is recognized for its utility in several specialized areas. It is primarily known as a redox indicator, a substance that changes color at a specific electrode potential. chemimpex.com This property is crucial for monitoring chemical reactions.

The compound is frequently employed in biochemical assays, particularly in colorimetric detection methods, which allow for the quantification of substances in biological samples. chemimpex.com Its water solubility makes it an ideal reagent for these aqueous-based assays. chemimpex.com

Current research trends indicate the use of thymolindophenol sodium salt and its derivatives in the development of electrochemical sensors. chemimpex.com These sensors can be used for detecting environmental pollutants, offering a sensitive means for monitoring water quality. chemimpex.com Furthermore, there is exploration into its potential applications in organic photovoltaic cells to enhance light absorption and energy conversion efficiency. chemimpex.com In the field of medical research, it is being investigated as a staining agent in histological studies to help visualize cellular structures. chemimpex.com

A 2023 study highlighted the potential for reduced-sodium salt alternatives in health applications, although this specific research did not directly involve this compound, it points to the broader interest in the properties of different salt forms. nih.gov Another area of research involves the study of the antioxidant properties of related compounds, which could have implications for food science and nutrition. chemimpex.comresearchgate.net

Positioning of Thymolindophenol Sodium Salt Within Broader Sodium Salt Research

Sodium salts are ubiquitous in chemistry and industry, playing a critical role in a vast array of applications. rsc.org In the chemical industry, sodium salts like sodium chloride are fundamental feedstocks for producing other essential chemicals. reagent.co.ukdcfinechemicals.com In pharmaceuticals, acidic compounds are often converted to their sodium salt form to enhance stability, solubility, and bioavailability. wikipedia.org

The significance of thymolindophenol (B13797559) as a sodium salt lies primarily in its enhanced water solubility. chemimpex.com Many organic dye molecules have limited solubility in aqueous solutions. By converting thymolindophenol to its sodium salt, it becomes readily soluble in water, which is a critical characteristic for its application in biochemical assays and as a redox indicator in aqueous systems. chemimpex.com This improved solubility and stability in solution are key advantages that position it within the broader research and application of sodium salts. chemimpex.comwikipedia.org The use of sodium salts of aromatic sulfonic acids in the production of azo dyes is another example of how modifying a compound to its sodium salt form is crucial for its application in the dye industry. wikipedia.org

Interdisciplinary Research Connections and Future Scholarly Endeavors

Established Synthetic Routes for Indophenol Sodium Salts

The formation of the indophenol scaffold, the core structure of thymolindophenol, is typically achieved through the oxidative coupling of a phenol (B47542) with a source of nitrogen, often an aromatic amine or ammonia.

Conventional Organic Synthesis Approaches

The classical synthesis of indophenol dyes, including thymolindophenol, is primarily accomplished through two well-known reactions: the Berthelot reaction and the Gibbs reaction.

The Berthelot reaction involves the reaction of a phenol, in this case, thymol (B1683141), with ammonia and a hypochlorite (B82951) source in an alkaline medium. The reaction proceeds through the formation of monochloramine, which then reacts with two molecules of the phenol to form the indophenol dye. researchgate.net A catalyst, such as sodium nitroprusside, is often employed to increase the reaction rate. labcarediagnostics.com

The Gibbs reaction utilizes a specific reagent, 2,6-dihaloquinone-4-chloroimide (Gibbs' reagent), which reacts with phenolic compounds in an alkaline solution to yield the corresponding indophenol. researchgate.net The mechanism of this reaction is complex and can proceed through different pathways, including a radical electrophilic aromatic substitution. researchgate.netacs.org For the synthesis of thymolindophenol, thymol would be the phenolic substrate.

A common laboratory-scale synthesis of indophenols involves the oxidative coupling of a phenol with a p-aminophenol derivative. In the case of thymolindophenol, this would involve the reaction of thymol with p-aminophenol in the presence of an oxidizing agent. The final step to obtain the sodium salt is the treatment of the resulting indophenol with a sodium base, such as sodium hydroxide.

Reaction Condition Optimization for Enhanced Yield and Purity

The efficiency of indophenol synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and ensuring the purity of the final product. Key variables that are typically fine-tuned include:

Reagent Concentration: The stoichiometry of the reactants, including the phenol, nitrogen source, and oxidizing agent, plays a critical role.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts.

pH: The acidity or alkalinity of the reaction medium is a crucial factor, particularly in the Berthelot and Gibbs reactions which are conducted under basic conditions.

Catalyst: The choice and concentration of a catalyst can dramatically affect the reaction kinetics. nih.govunchainedlabs.com

Automated reaction optimization platforms can be employed to systematically study the impact of these variables, allowing for the rapid identification of the optimal conditions for a specific indophenol synthesis. unchainedlabs.com

Innovations in Green Chemical Synthesis of Indophenol Sodium Salts

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like indophenol sodium salts.

Mechanochemical-Assisted Synthesis under Solvent-Free or Water-Assisted Conditions

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. beilstein-journals.orgcnr.it By grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding) or in the complete absence of a solvent, reaction times can be significantly reduced, and the use of hazardous organic solvents can be eliminated. rsc.org This approach is particularly advantageous as it can lead to higher yields and simpler purification procedures. beilstein-journals.org The synthesis of this compound could potentially be achieved by the mechanochemical milling of thymol, a suitable amine source, and an oxidizing agent, followed by treatment with a solid sodium base.

Utilization of Sustainable and Earth-Abundant Catalysts

Conventional syntheses of indophenols sometimes rely on catalysts that may be toxic or based on scarce metals. A key aspect of green chemistry is the development of catalysts that are environmentally benign and derived from abundant resources. Iron, being one of the most abundant and non-toxic transition metals, has emerged as a valuable catalyst in a wide range of organic transformations, including cross-coupling and C-H amination reactions. nih.govbeilstein-journals.orgnih.govdergipark.org.trmdpi.com The use of iron-based catalysts could provide a more sustainable route to the synthesis of this compound, replacing more hazardous or expensive alternatives.

Assessment of Environmental Metrics: Atom Economy and E-Factor

To quantify the "greenness" of a chemical process, several metrics have been developed. Two of the most common are atom economy and the Environmental Factor (E-Factor).

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. chemistry-teaching-resources.comskpharmteco.com An ideal reaction has an atom economy of 100%.

E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. chembam.comera-environmental.com A lower E-factor indicates a more environmentally friendly process.

The table below illustrates a theoretical calculation of the atom economy for a plausible conventional synthesis of thymolindophenol.

| Reactant | Molecular Formula | Molecular Weight (g/mol) | Atoms in Product |

|---|---|---|---|

| Thymol | C10H14O | 150.22 | C10H13O |

| p-Aminophenol | C6H7NO | 109.13 | C6H4N |

| Sodium Hypochlorite (as oxidizing agent) | NaOCl | 74.44 | - |

Product: Thymolindophenol (C16H17NO2), Molecular Weight: 255.31 g/mol

Total Mass of Reactants: 150.22 + 109.13 + 74.44 = 333.79 g/mol

Atom Economy = (Mass of Product / Total Mass of Reactants) x 100

Atom Economy = (255.31 / 333.79) x 100 = 76.5%

The following table provides a hypothetical E-Factor calculation for the same synthesis, assuming a certain yield and solvent usage.

| Component | Mass (g) |

|---|---|

| Thymol | 15.0 |

| p-Aminophenol | 10.9 |

| Sodium Hypochlorite Solution (10%) | 74.4 |

| Solvent (e.g., Water) | 200.0 |

| Total Input | 300.3 |

| Product (Thymolindophenol, assuming 80% yield) | 20.4 |

Total Waste = Total Input - Mass of Product

Total Waste = 300.3 g - 20.4 g = 279.9 g

E-Factor = Total Waste / Mass of Product

E-Factor = 279.9 / 20.4 = 13.7

These calculations highlight the potential for waste generation in conventional synthesis and underscore the importance of developing greener alternatives with higher atom economy and lower E-factors.

Aqueous Phase Synthesis Strategies

The shift towards green chemistry has emphasized the use of environmentally benign solvents, with water being the most desirable choice due to its non-toxicity, availability, and safety profile. whiterose.ac.uk Aqueous phase synthesis strategies for compounds like this compound align with core green chemistry principles by minimizing or eliminating the use of hazardous organic solvents. whiterose.ac.ukmygreenlab.org While direct research on the aqueous synthesis of this compound is specific, the methodology can be inferred from analogous processes for simpler phenolic salts, such as sodium phenolate (B1203915). google.com

A proposed aqueous synthesis would involve a "one-pot method" where thymolindophenol is directly added to an aqueous solution of sodium hydroxide. google.com The reaction would proceed under controlled temperatures, typically between 0°C and 50°C, with stirring for a period of 0.5 to 4 hours to ensure complete salt formation. google.com Following the reaction, the this compound product can be isolated directly from the aqueous medium through controlled crystallization by adjusting the temperature. google.com

This approach offers significant advantages over traditional methods that often rely on toxic and expensive organic solvents like tetrahydrofuran (B95107) (THF). google.com Key benefits of an aqueous route include:

Reduced Environmental Impact: Eliminates the need for volatile and hazardous organic solvents, thereby preventing pollution. whiterose.ac.ukgoogle.com

Enhanced Safety: Water is non-flammable and non-toxic, creating a safer operational environment.

Process Simplification: A "one-pot" synthesis reduces the number of steps, simplifies the manufacturing process, and lowers associated energy consumption. google.com

Cost-Effectiveness: Avoids the high cost of purchasing and disposing of organic solvents, leading to a more economical production method. google.com

The following table compares a traditional organic solvent-based synthesis with a modern aqueous phase strategy, highlighting the green chemistry benefits.

| Parameter | Traditional Organic Synthesis | Aqueous Phase Synthesis |

| Solvent | Tetrahydrofuran (THF), Benzene, Toluene | Water |

| Toxicity Profile | High toxicity, carcinogenic potential, environmentally hazardous. whiterose.ac.ukgoogle.com | Non-toxic, environmentally benign. whiterose.ac.uk |

| Reaction Conditions | Often requires higher temperatures (e.g., 61-68°C) and inert atmospheres. google.com | Lower temperatures (e.g., 0-50°C), ambient pressure. google.com |

| Process Complexity | Multiple steps, including solvent recovery and waste treatment. google.com | Simplified "one-pot" reaction and direct crystallization. google.com |

| Atom Economy | Lower, due to the use of solvents that do not incorporate into the final product. acs.org | Higher, as water is a medium rather than a reactant that needs disposal. acs.org |

| Overall Yield | Can be compromised by side reactions and product oxidation at high temperatures. google.com | Potentially higher yields due to milder conditions and simplified workup. google.comgoogle.com |

Preparation of this compound Derivatives and Analogues

The preparation of derivatives and analogues of this compound is achieved by modifying the core molecular structure, typically by substituting the precursor molecules. The fundamental synthesis of indophenol-type dyes involves the oxidative coupling of a phenol with a p-aminophenol derivative or the reaction of a phenol with a quinone-imine species.

To create derivatives of thymolindophenol, chemists can employ alternative substituted phenols or aniline (B41778) derivatives as starting materials. For instance:

Varying the Phenolic Component: Replacing thymol with other alkyl-substituted phenols such as cresol, xylenol, or other phenolic compounds would result in different analogues. Each new phenol would impart distinct electronic and steric properties to the final dye molecule, potentially altering its color and solubility characteristics.

Modifying the Aniline-derived Ring: The other half of the indophenol structure can also be modified. Using substituted p-phenylenediamines or p-aminophenols in the initial condensation reaction would create a different set of analogues.

The synthetic pathway would remain fundamentally the same as that for the parent compound, involving a condensation and oxidation sequence, followed by salt formation via deprotonation with a base like sodium hydroxide. The choice of specific precursors is the primary determinant for the structure of the resulting analogue.

Challenges and Advancements in Large-Scale Production and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to large-scale industrial production presents several significant challenges. However, modern chemical engineering and a focus on green principles have led to key advancements to overcome these hurdles. google.com

Challenges:

Cost and Availability of Raw Materials: The economic viability of large-scale production is heavily dependent on the cost and stable supply of high-purity starting materials, namely thymol and the appropriate p-aminophenol or quinone precursor.

Reaction and Process Control: Maintaining optimal reaction conditions (temperature, pH, stirring) in large reactors is critical. The neutralization and coupling reactions can be exothermic, requiring efficient heat management to prevent overheating, which could lead to product degradation and the formation of impurities. google.com

Product Purity and Oxidation: Phenolic compounds, including indophenol dyes, can be susceptible to oxidation, especially at elevated temperatures or when exposed to air for extended periods. google.com This can lead to discoloration and a reduction in product purity, which is a major challenge in ensuring batch-to-batch consistency on an industrial scale.

Solvent and Waste Management: Traditional syntheses often use organic solvents, which are costly and generate hazardous waste streams. The management, recycling, or disposal of this waste in an environmentally compliant and economical manner is a major logistical and financial challenge for large-scale operations. whiterose.ac.ukcsmcri.res.in

Isolation and Purification: Efficiently isolating the final sodium salt product in a high-purity, solid form from a large volume of reaction mixture can be difficult. This often involves energy-intensive crystallization and drying processes that must be optimized for yield and crystal quality. google.comresearchgate.net

Advancements:

Adoption of Aqueous Synthesis: The most significant advancement is the move towards using water as the reaction solvent. As detailed in section 2.2.4, this "one-pot" aqueous method simplifies the production process, eliminates the need for hazardous organic solvents, reduces costs, and improves safety and environmental performance. google.com

Process Intensification: Modern approaches focus on developing continuous flow reactors instead of traditional batch reactors. This allows for better control over reaction parameters, improved heat transfer, higher throughput, and more consistent product quality.

Optimized Reaction Conditions: Research into milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption and minimizes the risk of product degradation and side reactions. google.com This leads to higher yields and purity, reducing the need for extensive downstream purification. google.com

Improved Isolation Techniques: Advances in industrial crystallization and filtration technology allow for more efficient and scalable isolation of the final product. Techniques like controlled cooling crystallization can be fine-tuned to produce a product with the desired physical properties (e.g., crystal size, flowability) directly, minimizing the need for further processing. google.com

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum that is characteristic of its molecular vibrations. upi.edu The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the various functional groups present in its structure.

Key expected vibrational modes for this compound include the C-H stretching vibrations of the aromatic rings and the isopropyl and methyl groups of the thymol moiety, typically observed in the 3100-2850 cm⁻¹ region. The C=O stretching vibration of the quinone-imine system is a prominent feature and is anticipated to appear in the range of 1650-1680 cm⁻¹. The C=N stretching vibration of the imine group is also a characteristic peak, expected around 1610-1640 cm⁻¹. Aromatic C=C stretching vibrations will produce a set of bands in the 1600-1450 cm⁻¹ region. The phenolate C-O stretching vibration is expected to give a strong band in the 1250-1300 cm⁻¹ region. The C-N stretching vibration will likely be observed in the 1340-1250 cm⁻¹ range. Finally, out-of-plane C-H bending vibrations of the substituted aromatic rings will appear in the 900-675 cm⁻¹ region, providing information about the substitution pattern. upi.eduspectroscopyonline.com

A representative table of expected FT-IR vibrational frequencies for this compound is provided below, based on typical group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium to Strong |

| C=O Stretch (Quinone-like) | 1680-1650 | Strong |

| C=N Stretch (Imine) | 1640-1610 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Phenolate C-O Stretch | 1300-1250 | Strong |

| C-N Stretch | 1340-1250 | Medium |

| Out-of-plane C-H Bend | 900-675 | Medium to Strong |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy provides complementary information to FT-IR, as it relies on the scattering of light from molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. purdue.edumdpi.com The Raman spectrum of this compound is expected to be dominated by bands arising from the aromatic ring systems.

The symmetric stretching vibrations of the aromatic rings are typically strong in the Raman spectrum, appearing in the 1600-1500 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinone-imine system are also expected to be Raman active. The non-polar C-C bonds of the isopropyl group should also give rise to detectable Raman signals. Due to the presence of the chromophoric quinone-imine system, resonance Raman spectroscopy could be employed to selectively enhance the vibrational modes associated with this part of the molecule.

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, such as silver or gold nanoparticles. mdpi.com This technique could be particularly useful for detecting low concentrations of this compound and for studying its orientation and interaction with surfaces. The SERS spectrum would likely show enhanced bands for the vibrational modes of the parts of the molecule closest to the metal surface. rsc.org

Correlation of Vibrational Modes with Conformational and Electronic States

The precise frequencies of the vibrational modes in both FT-IR and Raman spectra are sensitive to the electronic structure and conformation of the molecule. For this compound, the position of the C=O and C=N stretching bands can provide insight into the degree of charge delocalization within the quinone-imine system. Solvatochromic studies, where spectra are recorded in solvents of different polarities, can reveal changes in the electronic ground state of the molecule. researchgate.net

Furthermore, the vibrational spectra can be used to study tautomeric equilibria if any exist. For instance, in related indophenol dyes, proton tautomerism has been investigated using computational methods to predict the vibrational spectra of the different tautomers. hmdb.ca Similar theoretical calculations, such as Density Functional Theory (DFT), could be applied to this compound to correlate the experimentally observed vibrational modes with specific conformational and electronic states of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. organicchemistrydata.org

¹H and ¹³C NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra provide a map of the proton and carbon frameworks of a molecule, respectively. For this compound, the spectra would be complex due to the number of distinct protons and carbons. The chemical shifts are influenced by the electronic environment of each nucleus. sigmaaldrich.comcarlroth.com

In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between 6.0 and 8.0 ppm. The chemical shifts of these protons would be influenced by the electron-withdrawing quinone-imine group and the electron-donating alkoxide and alkyl groups. The protons of the thymol moiety, including the methyl and isopropyl groups, would appear in the upfield region. The isopropyl methine proton would likely be a septet, and the methyl protons a doublet. hmdb.ca

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment. libretexts.orghmdb.ca The carbonyl carbon of the quinone-like ring is expected to be significantly downfield, likely in the 180-190 ppm range. The carbon of the C=N bond would also be in the downfield region, around 160-170 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with their specific shifts dependent on their position relative to the substituents. The aliphatic carbons of the thymol group would appear in the upfield region of the spectrum. sigmaaldrich.com

Below are tables with predicted ¹H and ¹³C NMR chemical shifts for the thymol moiety of this compound, based on known data for thymol. hmdb.cahmdb.ca The shifts for the indophenol portion are estimated based on similar structures.

Predicted ¹H NMR Chemical Shifts (in D₂O, ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Indophenol) | 6.5 - 8.0 | d, dd |

| Aromatic Protons (Thymol) | 6.8 - 7.5 | s, d |

| Isopropyl CH | 3.0 - 3.5 | septet |

| Thymol CH₃ | 2.0 - 2.5 | s |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ppm)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 180 - 190 |

| C=N | 160 - 170 |

| Aromatic C-O | 155 - 165 |

| Aromatic C | 110 - 150 |

| Isopropyl CH | 25 - 35 |

| Thymol CH₃ | 20 - 25 |

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. bruker.com It is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms, as well as for characterizing amorphous materials. uochb.cz

For this compound, ssNMR could be used to distinguish between different solid forms that may arise during synthesis or formulation. The ¹³C cross-polarization magic-angle spinning (CP/MAS) spectrum would provide information on the number of crystallographically inequivalent molecules in the unit cell. Differences in chemical shifts between the solution and solid-state spectra can provide insights into intermolecular interactions, such as crystal packing effects. uochb.cz

Elucidation of Tautomerism and Isomeric Structures

Tautomerism is a phenomenon where a single chemical compound can exist in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. byjus.combritannica.com In the case of thymolindophenol, the molecule can exhibit keto-enol tautomerism. The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group (-OH) attached to a carbon-carbon double bond (C=C).

The equilibrium between the keto and enol tautomers is influenced by various factors, including the solvent, temperature, and pH. In many cases, the keto form is the more stable and predominant tautomer. However, in certain molecular structures, such as phenols, the enol form is stabilized by the aromaticity of the ring. britannica.com The sodium salt of thymolindophenol would primarily exist in the phenolate form, which is the deprotonated enol form.

The isomeric structures of thymolindophenol arise from the different possible arrangements of the atoms within the molecule. These isomers can have distinct physical and chemical properties. The study of tautomerism and isomerism is crucial for understanding the reactivity and biological activity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. mt.com The resulting spectrum provides information about the electronic transitions occurring within the molecule. quora.com For this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The specific wavelengths of maximum absorbance (λmax) are indicative of the chromophores present in the molecule. In thymolindophenol, the conjugated system of double bonds in the aromatic rings and the indophenol core are the primary chromophores responsible for its color and UV-Vis absorption. The position and intensity of these absorption bands can be influenced by the solvent polarity and pH of the solution. For instance, thymolindophenol is known to act as a redox-active dye, and its reduction potential has been determined to be +174 mV versus the normal hydrogen electrode (NHE). nih.gov

Changes in the electronic structure, such as those occurring during tautomerization or ionization, will be reflected in the UV-Vis spectrum. For example, the deprotonation of the hydroxyl group to form the sodium salt leads to a shift in the absorption maxima. This technique is valuable for both qualitative identification and quantitative analysis of thymolindophenol in various samples. mt.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org It is an essential tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. chembam.com In the analysis of this compound, a soft ionization technique such as electrospray ionization (ESI) is typically employed to generate intact molecular ions. wikipedia.org

The presence of the sodium salt often leads to the observation of sodium adducts in the mass spectrum, where a sodium ion is attached to the molecule. chembam.comnih.gov This can aid in the confirmation of the presence of the sodium salt. The mass spectrum will show a prominent peak corresponding to the molecular ion [M+Na]+ or [M-H+2Na]+, depending on the ionization mode and the original state of the sample.

By inducing fragmentation of the molecular ion, tandem mass spectrometry (MS/MS) can provide detailed structural information. harvardapparatus.com The fragmentation pattern is characteristic of the molecule's structure and can be used to identify the different components and their connectivity. The analysis of these fragment ions helps to confirm the identity of thymolindophenol and distinguish it from its isomers.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. measurlabs.com When X-rays are directed at a crystalline material, they are diffracted in a specific pattern that is dependent on the arrangement of atoms in the crystal lattice. tcd.ie This technique is fundamental for characterizing the solid-state properties of this compound.

XRD analysis can provide precise information about the unit cell dimensions, space group, and the positions of the atoms within the crystal. icm.edu.pl This allows for the complete determination of the three-dimensional structure of the molecule in its crystalline form.

Furthermore, XRD is crucial for studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can exhibit different physical properties, such as solubility and stability. Identifying and characterizing the different crystalline forms of this compound is important for its application and formulation. americanpharmaceuticalreview.comhazenresearch.com

Interactive Data Table: Spectroscopic and Structural Data

| Analytical Technique | Parameter | Observed Value/Information |

| Tautomerism | Predominant form | Phenolate (deprotonated enol) |

| Isomeric forms | Dependent on atomic arrangement | |

| UV-Vis Spectroscopy | Reduction Potential | +174 mV vs. NHE nih.gov |

| Chromophores | Conjugated aromatic system, indophenol core | |

| Mass Spectrometry | Common Adducts | Sodium adducts chembam.comnih.gov |

| Fragmentation | Provides structural elucidation harvardapparatus.com | |

| X-ray Diffraction | Application | Determination of crystalline structure and polymorphism measurlabs.comamericanpharmaceuticalreview.comhazenresearch.com |

| Data Obtained | Unit cell dimensions, space group, atomic positions icm.edu.pl |

Redox Chemistry and Electron Transfer Mechanisms of this compound

As a redox-active dye, this compound's function is predicated on its ability to be reversibly oxidized and reduced, a property that is quantifiable through its reduction potential.

The tendency of a chemical species to be reduced by acquiring electrons is measured by its standard reduction potential (E₀). For indophenol dyes, this potential is a critical parameter that determines their suitability for specific applications, such as redox indicators. Research into the oxidation-reduction potentials of quinone-imines has established values for various derivatives. Thymol indophenol has a reported redox potential of +0.18 V. lodz.pllodz.pl This positive potential indicates its capacity to act as an oxidizing agent, readily accepting electrons from species with a more negative reduction potential.

The formation of indophenol dyes, such as Thymolindophenol, can occur through complex reaction pathways. One notable mechanism is the Gibbs reaction, where a phenol reacts with an N-chloroquinone imine. acs.orgnih.gov Detailed mechanistic studies have shown that this reaction is initiated by a single electron transfer (SET) from the phenoxide anion to the N-chloroimine, which generates an N-chloroimine radical anion. acs.orgnih.gov From this intermediate, the reaction can proceed through several pathways. For less reactive substrates, a chain reaction mechanism, termed the aza-Sᵣₙ2 mechanism, is proposed, where the radical anion propagates the chain. acs.orgnih.gov The understanding of these pathways is crucial for controlling the synthesis and reaction kinetics of indophenol dyes.

Table 1: Standard Redox Potentials (E₀) of Selected Indophenol Dyes

| Compound | Redox Potential (E₀) at pH 7.0 |

| Thymol indophenol | +0.18 V lodz.pllodz.pl |

| 2,6-Dichlorophenolindophenol (DCPIP) | +0.217 V |

| o-Cresol indophenol | +0.191 V |

This table presents typical redox potential values for indophenol dyes, illustrating the range in which Thymolindophenol operates.

The ability of indophenol dyes to accept electrons makes them valuable tools for studying electron transfer in both chemical and biological systems. modishproject.com A closely related compound, 2,6-dichlorophenolindophenol (DCPIP), is widely used to investigate photosynthetic systems. ebi.ac.uk In this context, DCPIP acts as an artificial electron acceptor, intercepting electrons from the photosynthetic electron transport chain, thereby allowing researchers to measure the rate of electron flow. ebi.ac.uk When the blue, oxidized form of DCPIP accepts electrons, it is reduced to a colorless form, and this change can be monitored spectrophotometrically. ebi.ac.uk

Similarly, this compound can participate in electron transfer reactions with various chemical reductants. The mechanisms for these reactions can be categorized as either inner-sphere, where a bridging ligand connects the oxidant and reductant, or outer-sphere, involving a direct electron transfer without a shared ligand. modishproject.comabu.edu.ng The specific pathway is dependent on the nature of the reacting species. In enzymatic systems, the presence of salts like sodium chloride can influence enzyme activity and stability, which is a critical consideration when using indophenol sodium salts in biochemical assays. researchgate.netnih.govmdpi.com For instance, certain enzymes show induced activity in the presence of NaCl, while for others, it can act as an inhibitor. nih.gov

Degradation Pathways and Chemical Stability Studies

The stability of this compound is a measure of its resistance to decomposition under chemical, photochemical, and thermal stress. Understanding its degradation pathways is essential for its proper storage and application.

Photodegradation involves the decomposition of a molecule upon the absorption of light. For many organic dyes, this process is a significant degradation pathway. mdpi.com The photocatalytic degradation of organic pollutants, often facilitated by semiconductor materials like titanium dioxide (TiO₂), is an advanced oxidation process. mdpi.commdpi.com This process involves the generation of highly reactive oxygen species, particularly hydroxyl radicals (•OH), upon UV irradiation of the catalyst. mdpi.com These radicals then attack the dye molecule, leading to its decomposition and eventual mineralization into simpler products like CO₂ and H₂O. mdpi.com

The kinetics of photodegradation for many dyes follow pseudo-first-order kinetics. mdpi.comnih.govresearchgate.net The rate of reaction is proportional to the concentration of the dye, and a linear relationship is observed when plotting the natural logarithm of the normalized concentration (ln(C/C₀)) against time. The rate constant (k) is a key parameter derived from these studies, indicating how quickly the compound degrades under specific light conditions. While specific kinetic data for Thymolindophenol is not widely published, studies on other dyes provide a framework for its expected behavior.

Table 2: Example of Pseudo-First-Order Photodegradation Kinetics for a Dye

| Time (min) | Concentration (mg/L) | ln(C/C₀) |

| 0 | 20.0 | 0.00 |

| 15 | 12.1 | -0.50 |

| 30 | 7.4 | -1.00 |

| 60 | 2.7 | -2.00 |

| 90 | 1.0 | -3.00 |

This interactive table illustrates typical data for a photodegradation reaction following first-order kinetics, from which the rate constant can be calculated. The data is representative and not specific to this compound.

Hydrolytic stability refers to a compound's resistance to decomposition by water. nist.gov For many dyes, especially reactive dyes, hydrolysis can be a primary degradation mechanism. mst.dk In the case of Thymolindophenol, the central imine linkage (-N=) is a potential site for hydrolytic attack.

The hydrolysis of an imine bond typically yields a carbonyl compound and an amine. For Thymolindophenol, this would involve the cleavage of the quinone-imine structure. The expected degradation products would be a thymoquinone (B1682898) derivative (specifically, 2-methyl-5-isopropyl-1,4-benzoquinone) and the corresponding aminophenol (4-aminophenol). The rate of hydrolysis is often dependent on pH, with cleavage being catalyzed under either acidic or alkaline conditions. For some reactive dyes, the abiotic half-life due to hydrolysis is reported to be around two days. mst.dk The formation of aromatic amines as degradation products is a significant consideration in environmental contexts, as some of these compounds can be toxic. scientifictemper.comdiva-portal.org

Thermal decomposition is the breakdown of a material at elevated temperatures. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study this process. particle.dkplastlab.it TGA measures the change in mass of a sample as it is heated at a controlled rate, revealing temperatures at which decomposition events occur. etamu.edunumberanalytics.com

For an organic sodium salt like this compound, the thermal decomposition would likely proceed in multiple stages. The initial weight loss would correspond to the volatilization or decomposition of the organic portions of the molecule. This process involves the fragmentation of the phenyl and quinone rings. At higher temperatures, the decomposition of the organic material would be complete, leaving a stable inorganic residue. For sodium salts, this final product is often sodium carbonate (Na₂CO₃) or, in an oxidizing atmosphere, sodium oxide (Na₂O). researchgate.netresearchgate.net Kinetic analysis of TGA data can provide parameters such as activation energy, which quantifies the energy barrier for the decomposition reaction. particle.dk

Table 3: Illustrative Thermal Decomposition Stages of an Organic Sodium Salt

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 150 - 350 | ~ 45% | Decomposition and volatilization of organic side chains. |

| 350 - 600 | ~ 30% | Fragmentation of core aromatic/quinone structure. |

| > 600 | - | Formation of stable Sodium Carbonate (Na₂CO₃) residue. |

This table provides a representative example of data obtained from a TGA experiment on an organic sodium salt, outlining the typical stages of thermal decomposition.

Mechanistic Studies of Chemical Reactions Involving this compound

This compound, an indophenol dye, engages in a variety of chemical reactions, primarily driven by its distinct functional groups: a phenoxide, a quinone-imine system, and substituted aromatic rings. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of its constituent parts and related indophenol dyes.

The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic attacks at different sites within the molecule.

Nucleophilic Reaction Pathways: The quinone-imine core of the indophenol structure contains electrophilic carbon centers that are susceptible to nucleophilic attack. The carbon atoms of the C=O and C=N bonds, as well as the carbon atoms in the quinone ring, are electron-deficient and can be targeted by nucleophiles. For instance, in reactions analogous to those of other quinone systems, strong nucleophiles can add to the conjugated system, leading to a reduction of the dye.

In its sodium salt form, the phenoxide ion is a potent nucleophile. doubtnut.com The delocalization of the negative charge into the aromatic ring increases its reactivity towards electrophiles. However, the molecule as a whole can also react with nucleophiles. For example, the imine nitrogen can be protonated, making the adjacent carbon more electrophilic and prone to attack by a nucleophile.

Electrophilic Reaction Pathways: The phenoxide end of the molecule is highly activated towards electrophilic aromatic substitution. The electron-donating nature of the oxygen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly reactive towards electrophiles. byjus.combdu.ac.in Common electrophilic substitution reactions for phenols include halogenation, nitration, and sulfonation. byjus.combdu.ac.in For thymolindophenol, the positions for electrophilic attack on the phenolic ring would be directed by the existing substituents (isopropyl and methyl groups) and the powerful activating effect of the phenoxide.

The general mechanism for electrophilic aromatic substitution on the phenoxide ring involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. byjus.com Subsequent deprotonation restores the aromaticity of the ring.

The mechanisms of reactions involving this compound are expected to proceed through various transient species. The identification and characterization of these reaction intermediates are crucial for a complete understanding of the reaction pathway. researchgate.netwuxiapptec.com

In redox reactions , which are characteristic of indophenol dyes, the reaction likely proceeds through the formation of radical intermediates. abu.edu.ng For instance, when acting as an oxidizing agent, the thymolindophenol molecule accepts electrons, which can occur in a stepwise manner, leading to the formation of a semiquinone radical anion as an intermediate. This intermediate is a resonance-stabilized radical and can be relatively stable. Further reduction leads to the colorless leuco form of the dye. nih.gov

In nucleophilic substitution reactions , particularly those involving attack on the quinone-imine system, charged intermediates are expected. The addition of a nucleophile to an electrophilic carbon would result in the formation of a negatively charged intermediate, often referred to as a Meisenheimer-like complex in the context of nucleophilic aromatic substitution. wuxiapptec.com

For electrophilic substitution reactions on the phenoxide ring, the key intermediate is the arenium ion, a positively charged species where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate, which is enhanced by the resonance delocalization of the positive charge, is a determining factor in the reaction rate. byjus.com

Reactivity Towards Biological and Environmental Species

The reactivity of this compound with biological and environmental species is of interest due to its applications and potential environmental fate.

Reactivity with Biological Species: Thymolindophenol and related indophenol dyes are known to act as redox indicators in biological systems. wikidoc.orgebi.ac.uklobachemie.com They can accept electrons from components of electron transport chains, leading to their reduction and a corresponding color change. wikidoc.orgebi.ac.uk This reactivity is central to their use in assays for enzyme activity and in measuring photosynthetic rates. wikidoc.orgebi.ac.uk

Furthermore, the reactivity of thymol derivatives with reactive oxygen species (ROS) has been studied. Thymol itself has been shown to be a scavenger of various ROS, including superoxide (B77818) anion radicals and hydroxyl radicals. abu.edu.ng This suggests that this compound may also interact with ROS, which are common in biological systems and can be generated during metabolic processes or under conditions of oxidative stress. frontiersin.org The phenol group in the molecule is a likely site for such antioxidant activity.

Reactivity with Environmental Species: The environmental fate of this compound is influenced by its reactivity with environmental agents. The degradation of dyes in the environment can occur through various pathways, including biodegradation and photodegradation. tandfonline.comrsc.org

The thymol component of the molecule is known to undergo relatively rapid dissipation in soil and water. nih.gov Biodegradation is a significant environmental fate process for thymol under aerobic conditions. nih.govepa.gov It is plausible that microorganisms could cleave the thymolindophenol molecule, leading to the degradation of its components. The degradation of azo dyes by microbial enzymes like laccases and azoreductases often involves the generation of reactive oxygen species. frontiersin.orgtandfonline.comproquest.com

The presence of the chromophoric quinone-imine system suggests that this compound could be susceptible to photodegradation upon exposure to sunlight. researchgate.netrsc.org This process can involve the excitation of the dye molecule to a higher energy state, followed by reactions with oxygen or other environmental species, leading to its decomposition. The rate and products of photodegradation would depend on various environmental factors such as pH, temperature, and the presence of other substances. researchgate.net

Analytical Chemistry Research Applications of Thymolindophenol Sodium Salt

Development and Optimization of Colorimetric Assays

Colorimetric assays are a cornerstone of analytical chemistry, providing a visual indication of the presence and concentration of a target analyte. Thymolindophenol (B13797559) sodium salt serves as a valuable indicator in these assays due to its distinct color-changing properties in response to specific chemical reactions.

Principles of Quantitative Determination using Colorimetric Response

The fundamental principle behind the use of thymolindophenol sodium salt in quantitative analysis lies in its nature as a redox indicator. The color of the compound changes in response to oxidation-reduction (redox) reactions. When a solution containing this compound is subjected to a change in its redox potential, the electronic structure of the molecule is altered, leading to a change in its light absorption properties and, consequently, a visible color change.

This colorimetric response can be quantified using spectrophotometry. The Beer-Lambert Law is often employed, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the this compound solution at a specific wavelength corresponding to its colored form, a calibration curve can be constructed. This curve plots absorbance against known concentrations of the analyte, allowing for the determination of unknown concentrations based on their measured absorbance.

Table 1: General Parameters for Quantitative Colorimetric Assay using this compound

| Parameter | Description | Typical Value/Range |

| Wavelength of Max. Absorbance (λmax) | The wavelength at which the colored form of the indicator shows maximum absorbance. | Analyte-dependent |

| Molar Absorptivity (ε) | A measure of how strongly the indicator absorbs light at a given wavelength. | Analyte-dependent |

| pH Range | The optimal pH range for the colorimetric reaction to occur reliably. | Reaction-specific |

| Reaction Time | The time required for the color change to stabilize before measurement. | Varies with assay |

| Linearity Range | The concentration range over which the absorbance is directly proportional to the analyte concentration. | Assay-dependent |

Enhancement of Assay Sensitivity and Selectivity

Improving the sensitivity and selectivity of colorimetric assays is a key area of research. For assays involving this compound, several strategies can be employed. Sensitivity can be enhanced by optimizing reaction conditions such as pH, temperature, and reagent concentrations to maximize the color intensity for a given amount of analyte. The choice of solvent can also influence the molar absorptivity of the indicator, thereby affecting sensitivity.

Selectivity, the ability to detect a specific analyte in the presence of other interfering substances, can be improved through the use of masking agents. These agents form complexes with interfering ions or molecules, preventing them from reacting with the indicator or the analyte. Furthermore, the development of specific reaction pathways where this compound acts as a specific probe for a particular reaction product can significantly enhance selectivity.

Sensor and Probe Technologies Based on this compound

The unique properties of this compound also lend themselves to the development of sophisticated sensor and probe technologies for a variety of analytical applications.

Design and Fabrication of Electrochemical Sensors

Electrochemical sensors are devices that measure the change in an electrical property of a system in response to the presence of an analyte. This compound can be incorporated into the design of these sensors as a redox-active material. In a typical design, the indicator is immobilized on the surface of an electrode, such as a glassy carbon or gold electrode.

When the target analyte interacts with the immobilized this compound, it induces a redox reaction, leading to a measurable change in the electrical signal (e.g., current or potential). The magnitude of this change can be correlated to the concentration of the analyte. The fabrication of these sensors often involves techniques such as drop-casting, electropolymerization, or covalent attachment to ensure the stable and uniform distribution of the indicator on the electrode surface.

Table 2: Characteristics of a Hypothetical Thymolindophenol-Based Electrochemical Sensor

| Characteristic | Description | Potential Performance |

| Detection Principle | Amperometry or Voltammetry | Measures current change upon analyte interaction. |

| Electrode Material | Glassy Carbon, Gold, etc. | Provides a conductive and stable substrate. |

| Immobilization Method | Drop-casting, Electropolymerization | Ensures indicator stability on the electrode. |

| Response Time | Time to reach a stable signal. | Typically in the range of seconds to minutes. |

| Detection Limit | The lowest concentration of analyte that can be reliably detected. | Dependent on design and analyte. |

Optoelectronic Sensor Platforms for Detection

Optoelectronic sensors combine optical and electronic components to detect analytes. This compound can be integrated into these platforms as an optical sensing element. For instance, it can be embedded in a polymer matrix or a sol-gel to create a thin film. When this film is exposed to the analyte, the resulting color change can be detected by a photodiode or a charge-coupled device (CCD) camera.

The electronic component of the sensor then processes this optical signal to provide a quantitative measurement. These platforms can be miniaturized and integrated into portable devices for on-site analysis.

Development of Wearable and Flexible Sensing Devices

A burgeoning area of research is the development of wearable and flexible sensors for real-time monitoring of physiological parameters or environmental exposures. The colorimetric properties of this compound make it a candidate for integration into such devices.

For example, the indicator could be incorporated into a flexible substrate, such as a hydrogel or a textile. A change in the color of this substrate could provide a visual cue for the presence of a target analyte in sweat or in the surrounding air. The design of these devices requires careful consideration of the mechanical properties of the substrate and the stability of the indicator under conditions of bending and stretching. Research in this area is still in its early stages, but it holds the promise of creating low-cost, user-friendly monitoring systems.

Biochemical and Biotechnological Research Interactions

Role in Enzymatic Studies and Biochemical Assays

Thymolindophenol (B13797559) sodium salt serves as a valuable tool in enzymology, primarily as an indicator in assays involving redox reactions. Its ability to change color upon reduction or oxidation makes it an effective reagent for monitoring enzyme activity.

The fundamental mechanism of thymolindophenol as a redox indicator lies in its ability to accept electrons from a catalyzed reaction. In its oxidized state, the compound is typically blue or green, while its reduced form (leuco form) is colorless. This color change provides a clear and measurable signal of a redox reaction's progress.

In enzyme systems, particularly those involving oxidoreductases like cytochrome c oxidase, indophenol (B113434) dyes act as artificial electron acceptors. asm.org The enzyme catalyzes the oxidation of its natural substrate, and the electrons generated are transferred to the thymolindophenol molecule. This reduction of the dye results in a loss of color, which can be quantified over time using a spectrophotometer. nih.gov The rate of this color change is directly proportional to the rate of the enzymatic reaction. The general reaction can be summarized as:

Enzyme (Reduced) + Thymolindophenol (Oxidized, Colored) → Enzyme (Oxidized) + Thymolindophenol (Reduced, Colorless)

This principle is widely applied in the "oxidase test," a biochemical assay used to determine the presence of cytochrome oxidase enzymes in microorganisms. asm.org An organism containing cytochrome oxidase will catalyze the oxidation of the reagent, leading to the formation of a colored indophenol compound, indicating a positive result. asm.org

The colorimetric change of thymolindophenol provides a straightforward method for quantifying enzyme activity. By measuring the rate of decrease in absorbance at the dye's λmax (the wavelength of maximum absorbance), researchers can determine the velocity of the enzymatic reaction. According to the Beer-Lambert law, the change in absorbance is directly proportional to the change in the concentration of the oxidized dye.

This allows for the calculation of key enzyme kinetic parameters, such as the initial reaction velocity (V₀). Assays can be designed to measure the activity of a specific enzyme or to determine the concentration of a substrate if the enzyme's concentration is known and the substrate is the limiting factor in the reaction. For instance, in an assay for a specific dehydrogenase, the rate of thymolindophenol decolorization would be dependent on the concentration of the substrate being oxidized. Similarly, this method can be used in flow injection analysis systems for the determination of substances like phosphate (B84403) by coupling enzymatic reactions that produce an oxidizable product with the indophenol dye as an indicator. aitech.ac.jp

Table 1: Application of Redox Dyes in Enzymatic Assays

| Enzyme Class | Assay Principle | Role of Indophenol Dye | Measurable Outcome |

|---|---|---|---|

| Oxidases (e.g., Cytochrome c oxidase) | Enzyme oxidizes a substrate, transferring electrons. | Acts as a final electron acceptor, becoming reduced. | Rate of color disappearance (decolorization). |

Investigation of Antioxidant Properties and Biological Mechanisms

The chemical structure of thymolindophenol, which is derived from the phenolic compound thymol (B1683141), suggests potential antioxidant activity. Phenolic compounds are well-known for their ability to act as free radical scavengers due to their redox properties. nih.govnih.gov

Research into thymol itself has demonstrated significant antioxidant and free radical scavenging capabilities. nih.govbrieflands.com Thymol can neutralize reactive oxygen species (ROS) and inhibit lipid peroxidation. nih.govnih.gov Its phenolic hydroxyl group can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and biomolecules. nih.gov This activity has been quantified in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. brieflands.com

While direct studies on the antioxidant capacity of thymolindophenol sodium salt are limited, its structural relationship to thymol provides a strong basis for its potential in this area. The indophenol structure also possesses redox activity, which is fundamental to antioxidant function. nih.gov The investigation into these properties is relevant for understanding how the compound might interact with biological systems and for potential applications in mitigating oxidative stress.

Table 2: Reported Antioxidant Activity of Thymol

| Assay Method | Measured Parameter | Result for Thymol | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | IC50 (concentration for 50% inhibition) | 0.538 ± 0.02 µg/mL | brieflands.com |

| Hydrogen Peroxide Scavenging | IC50 | 0.39 ± 0.09 µg/mL | brieflands.com |

| Total Phenolic Content Measurement | Total Phenol (B47542) Amount | 0.36 ± 0.06 mg (GAE) | brieflands.com |

Applications in Biological Staining and Visualization Techniques

Dyes are fundamental tools in biological research for visualizing cells, tissues, and specific subcellular components. nih.govnih.gov Indophenol-based dyes, due to their intense color, have potential applications in this field. While specific use of thymolindophenol as a routine biological stain is not widely documented, its properties align with those required for visualization techniques.

The utility of a dye in biological staining depends on its ability to bind to specific structures and provide contrast. Cationic dyes, for example, can bind to negatively charged molecules like nucleic acids and certain proteins. nih.gov The charge and lipophilicity of thymolindophenol would determine its affinity for different cellular components. For instance, lipophilic dyes are used to visualize cuticular structures or membranes. youtube.com The potential exists for thymolindophenol to be used in histochemical staining to identify specific enzymes (via in-situ zymography) or cellular components, similar to how other dyes are used to detect polysaccharides or lignin (B12514952). nih.govnih.gov

Research on Interactions with Biomolecules and Biological Systems

The interaction of dyes with biomolecules such as proteins and nucleic acids is a critical area of study. Such interactions can influence the biomolecule's function and are the basis for many diagnostic and research applications, including protein quantification and DNA visualization in gels. nih.govyoutube.com

The binding of a dye to a protein often depends on factors like pH, ionic strength, and the specific amino acid composition of the protein. nih.gov The phenolic and quinone-imine groups in thymolindophenol provide potential sites for hydrogen bonding and electrostatic interactions with proteins. Research into these interactions could reveal specific binding partners and lead to the development of new protein assays or probes. Understanding these interactions is also crucial for interpreting results from enzymatic assays, as non-specific binding to proteins could affect the dye's availability as a redox indicator.

Development of Biocompatible Probes and Bio-conjugates

There is growing interest in developing probes and bioconjugates for targeted imaging, sensing, and therapeutic delivery. nih.govmdpi.com These molecules are often created by linking a signaling component (like a dye) to a molecule that can target a specific biological entity.

The chemical structure of thymolindophenol could potentially be modified to create such probes. For example, functional groups could be added to allow for covalent linkage to antibodies, peptides, or other biomolecules, creating bioconjugates. nih.gov If thymolindophenol exhibits fluorescence or a significant change in its optical properties upon binding to a target or in response to a specific enzymatic activity, it could be developed into a highly sensitive biosensor. mdpi.comresearchgate.netmdpi.comfrontiersin.org The development of such tools based on the thymolindophenol scaffold could enable new methods for detecting pesticides, tumor markers, or other analytes of interest in complex biological samples. mdpi.comfrontiersin.org

Environmental Fate and Ecotoxicological Research

Environmental Dissipation and Persistence Studies

The persistence of a chemical in the environment is a key factor in assessing its potential risk, as it determines the duration of exposure to ecosystems researchgate.netnih.gov. For dyes, persistence in water and soil is a significant concern due to potential ecosystem contamination and bioaccumulation through the food chain scbt.com.

Water Metabolism and Dissipation Half-Lives

Soil Metabolism and Degradation Kinetics

In the terrestrial environment, the fate of organic compounds is governed by their degradation kinetics and their tendency to bind to soil particles usu.edu. The half-life of a substance in soil is the time it takes for half of the initial amount to break down orst.edu.

No specific soil metabolism studies or degradation half-lives for thymolindophenol (B13797559) sodium salt were identified. For comparison, thymol (B1683141) has a reported half-life of 4 to 5 days in laboratory soil studies and up to 8.4 days in tropical agricultural soils researchgate.netresearchgate.netnih.govepa.gov. The degradation rate in soil is often influenced by factors such as soil type, organic matter content, temperature, moisture, and the microbial populations present usu.educa.gov. For many organic compounds, degradation in soil follows first-order kinetics, where the rate of degradation is proportional to the concentration of the substance orst.edu.

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation by microorganisms is a primary mechanism for the removal of synthetic dyes from the environment nih.govnih.gov. Bacteria, fungi, and algae can break down complex dye molecules into simpler, non-toxic compounds nih.govmdpi.com. The process can occur through biosorption onto the microbial biomass or through enzymatic biodegradation that breaks the chemical structure of the dye nih.gov.

Aerobic and Anaerobic Degradation Mechanisms

The complete biodegradation of many dyes, particularly azo dyes which are structurally related to some indophenols, often requires a combination of anaerobic (oxygen-free) and aerobic (oxygen-present) conditions nih.govwur.nl.

Anaerobic Degradation: Under anaerobic conditions, the initial step often involves the reductive cleavage of bonds (like azo bonds, -N=N-), leading to decolorization and the formation of intermediate compounds, such as aromatic amines wur.nlwur.nlnih.gov. This process can be carried out by a wide range of anaerobic bacteria nih.gov. While effective for color removal, the resulting aromatic amines can sometimes be more toxic than the parent dye and may persist under anaerobic conditions wur.nl.

Aerobic Degradation: The aromatic amines produced during the anaerobic phase are typically degraded further under aerobic conditions wur.nl. Aerobic microorganisms use enzymes like mono- and dioxygenases to break open the aromatic rings, a key step in the complete mineralization of the organic molecule to carbon dioxide and water nih.gov.

This sequential anaerobic-aerobic process is considered an effective strategy for the complete breakdown of complex dyes nih.govwur.nl.

Influence of Microbial Communities on Degradation Rates

The rate and extent of dye biodegradation are heavily dependent on the specific microbial communities present in the soil or water and their enzymatic capabilities mdpi.comfrontiersin.org. Various bacterial and fungal species have been identified as effective in degrading dyes.

Microbial enzymes such as laccases, lignin (B12514952) peroxidases, manganese peroxidases, and azoreductases are crucial for initiating the breakdown of dye molecules nih.govmdpi.com. The efficiency of these microbial communities can be influenced by environmental conditions (pH, temperature, nutrient availability) and the presence of other carbon sources that can support microbial growth (co-metabolism) nih.govnih.gov. Adaptation of microbial communities to the presence of a chemical can also enhance degradation rates over time nih.gov.

| Enzyme Type | Function in Dye Degradation | Microbial Source (Examples) |

| Azoreductases | Catalyze the reductive cleavage of azo bonds under anaerobic conditions. nih.gov | Bacteria (e.g., Pseudomonas, Bacillus), Yeasts nih.govnih.gov |

| Laccases | Oxidize phenolic and non-phenolic aromatic compounds. nih.gov | Fungi (e.g., Trametes versicolor), Bacteria (e.g., Bacillus sp.) nih.gov |

| Peroxidases (e.g., LiP, MnP) | Catalyze the oxidative degradation of a wide range of aromatic compounds. mdpi.com | White-rot fungi (e.g., Phanerochaete chrysosporium) nih.gov |

| Dioxygenases | Incorporate oxygen into aromatic rings, leading to ring cleavage under aerobic conditions. nih.gov | Bacteria (e.g., Pseudomonas sp.) |

Adsorption, Desorption, and Mobility in Environmental Matrices

The mobility of a chemical in the environment, which influences its potential to leach into groundwater or be transported to other locations, is largely controlled by its adsorption (binding) and desorption (release) from soil and sediment particles carnegiescience.edumdpi.comus.es.

The interaction of dyes with soil is complex and depends on the chemical properties of the dye (e.g., polarity, charge) and the characteristics of the soil, such as organic matter content, clay mineralogy, and pH carnegiescience.edunih.gov. Organic matter is often a key factor, as non-polar compounds tend to adsorb strongly to it usu.edu. For ionizable compounds like phenols, soil pH is crucial as it affects the chemical's charge and its interaction with soil surfaces nih.gov.

While specific studies on the adsorption-desorption behavior of thymolindophenol sodium salt are unavailable, research on other organic pollutants shows that strong adsorption to soil particles generally leads to lower mobility but can also reduce the availability of the chemical for microbial degradation, potentially increasing its persistence mdpi.comfrontiersin.org. Conversely, weak adsorption results in higher mobility and an increased risk of transport into aquatic systems mdpi.com. The mobility of chemicals in the environment is a critical factor linking pollution to ecotoxicity carnegiescience.edu.

Soil-Water Partition Coefficient (K) and Leaching Potential

Direct experimental measurements of the soil-water partition coefficient (K) for this compound are not documented in publicly available scientific literature. However, its chemical structure as a sodium salt of a phenolic dye provides a basis for inferring its likely behavior. The mobility of this compound in soil is anticipated to be heavily influenced by key soil parameters including pH, organic matter content, and the mineralogical composition of the clay fraction.

A crucial parameter for estimating the soil mobility of organic substances is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For phenolic compounds, Koc values can span a wide range, contingent on the specific substituents attached to the phenol (B47542) ring. taylorandfrancis.com As an ionic compound, the partitioning of this compound will also be influenced by ion exchange mechanisms, which are not solely dependent on the organic carbon fraction.

The potential for a chemical to leach through the soil profile is linked to its low adsorption to soil particles (a low K value) and high solubility in water. As a sodium salt, this compound is expected to be water-soluble. The anionic phenolate (B1203915) moiety of the molecule, however, has the potential to interact with various soil components, thereby affecting its mobility. The degree of this interaction, and consequently its leaching potential, will be highly site-specific. In general, anionic dyes can exhibit variable leaching behavior depending on the soil's anion exchange capacity and the presence of positively charged mineral surfaces. researchgate.net

Table 1: Illustrative Soil-Water Partition Coefficients for Structurally Related Compounds (Disclaimer: The data presented below is for analogous compounds and NOT for this compound.)

Click to view data

| Compound | Log Koc |

| Phenol | 1.21–1.96 frontiersin.org |

| Various Substituted Phenols | Varies widely taylorandfrancis.com |

Adsorption to Organic Matter and Mineral Surfaces

The adsorption of this compound onto soil constituents is predicted to be a multifaceted process. As an organic molecule, it is capable of partitioning into soil organic matter via hydrophobic interactions, primarily involving the non-ionic parts of its structure. The presence of a phenolic group also suggests that hydrogen bonding could be a significant mechanism for its adsorption to organic matter.

Due to its ionic nature, electrostatic interactions with charged mineral surfaces will play a role. In many soils, which typically carry a net negative charge, electrostatic repulsion of the anionic phenolate may limit its adsorption to clay minerals. Conversely, under more acidic conditions where some mineral surfaces can exhibit positive charges, electrostatic attraction may occur. For instance, the adsorption of substituted phenols on iron oxides has been demonstrated to be dependent on the pKa of the phenol and the surface charge of the mineral. researchgate.net

Abiotic Transformation Processes

There is a lack of specific research on the phototransformation of this compound. As a dye, it is inherently designed to absorb light, which makes it susceptible to photodegradation. The rate and byproducts of phototransformation would be influenced by the wavelength and intensity of light, along with the presence of other substances that can act as photosensitizers or quenchers.

The photodegradation of phenolic dyes often proceeds through the generation of reactive oxygen species, such as hydroxyl radicals, which can lead to the breakdown of the molecule. researchgate.net The imine group within the indophenol (B113434) structure may also be susceptible to photochemical reactions. Due to its expected low volatility as a salt, phototransformation in the atmosphere is likely a minor environmental fate process.

The this compound molecule contains an imine (C=N) bond, which is known to be susceptible to hydrolysis. This reaction, which can be catalyzed by both acids and bases, would break down the imine to an amine and a carbonyl compound. frontiersin.orgnih.govmdpi.comcdhfinechemical.com The rate of this hydrolysis in an environmental context would be strongly dependent on the ambient pH.

Chemical oxidation represents another potential abiotic degradation pathway. Environmental oxidants, such as hydroxyl radicals, can react with the aromatic rings and the imine group, leading to the compound's degradation.

Bioaccumulation Potential in Organisms and Ecosystems

Specific data regarding the bioaccumulation potential of this compound is not available. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log Kow), which reflects a substance's lipophilicity.

As a sodium salt, this compound is expected to have a relatively low Log Kow, which would suggest a low potential for bioaccumulation in the fatty tissues of organisms. alphajoylabsupplies.com However, the actual bioaccumulation would also be influenced by an organism's ability to metabolize and excrete the compound. The bioaccumulation potential of organic dyes varies significantly, and a definitive assessment for this specific compound requires experimental data. google.com

Remediation and Mitigation Strategies for Environmental Presence

While no remediation strategies have been specifically developed for this compound, established methods for the removal of organic dyes from contaminated media are likely to be applicable.

Physical Methods: Adsorption onto materials like activated carbon or clays (B1170129) can effectively remove dyes from water. researchgate.net

Chemical Methods: Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, utilize highly reactive radicals to degrade organic pollutants and have proven effective for various dyes and phenolic compounds. researchgate.net

Biological Methods: Bioremediation, using microorganisms that can enzymatically break down dyes, offers an environmentally sustainable option. nih.gov Phytoremediation, the use of plants to remove or degrade contaminants, is another potential biological approach. nih.gov

The selection of an optimal remediation strategy would be contingent on factors such as the concentration of the dye, the characteristics of the contaminated site, and economic considerations.

Table 2: Overview of Potential Remediation Strategies for Organic Dyes (Disclaimer: These are general strategies and their efficacy for this compound has not been specifically evaluated.)

Click to view data

| Remediation Strategy | Description |